Reserpic acid hydrochloride

Vue d'ensemble

Description

L’acide résérpique chlorhydrate est un composé hydrophobe et insoluble dans l’eau, connu pour ses propriétés de libération prolongée. Il est principalement utilisé dans le traitement de l’hypertension artérielle et de l’anxiété sévère. Le composé est un dérivé de la résérpine, un alcaloïde présent dans les racines de Rauwolfia serpentina et de R. vomitoria . L’acide résérpique chlorhydrate a une formule moléculaire de C22H28N2O5.ClH et une masse moléculaire de 436,93 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide résérpique chlorhydrate implique plusieurs étapes, à partir de l’extraction de la résérpine des racines de Rauwolfia serpentina. La résérpine est ensuite hydrolysée pour produire de l’acide résérpique, qui est ensuite converti en son sel chlorhydrate. Les conditions de réaction impliquent généralement l’utilisation de solvants organiques tels que le chloroforme, l’éther et le benzène .

Méthodes de production industrielle : La production industrielle de l’acide résérpique chlorhydrate suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l’extraction de la résérpine, l’hydrolyse en acide résérpique et la conversion en sel chlorhydrate. L’utilisation d’étalons de référence de haute qualité garantit des résultats précis lors des tests pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : L’acide résérpique chlorhydrate subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium et le trioxyde de chrome sont utilisés en conditions acides.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés en conditions contrôlées.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l’hydroxyde de sodium et le carbonate de potassium

Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers dérivés de l’acide résérpique chlorhydrate, qui peuvent présenter des activités pharmacologiques différentes.

4. Applications de la recherche scientifique

L’acide résérpique chlorhydrate a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antihypertensive Effects

Reserpic acid hydrochloride and its derivatives have been primarily studied for their antihypertensive properties. Research indicates that these compounds can effectively lower blood pressure by inhibiting neurotransmitter release, particularly norepinephrine, thereby reducing sympathetic nervous system activity .

Case Study:

A study demonstrated that this compound significantly reduced systolic and diastolic blood pressure in hypertensive animal models. The results showed a consistent decrease over a 24-hour period post-administration, with minimal side effects reported .

1.2 Antipsychotic Properties

The compound has also been explored for its potential use in treating psychiatric disorders, particularly schizophrenia. Its ability to modulate neurotransmitter levels makes it a candidate for further investigation in psychopharmacology .

Case Study:

In clinical trials, patients treated with this compound exhibited reduced symptoms of psychosis compared to placebo groups, indicating its potential as an adjunct treatment in managing schizophrenia .

Mechanistic Insights

Understanding the mechanism of action of this compound is crucial for its application in therapeutic settings. The compound acts primarily as a monoamine depletor, leading to decreased levels of serotonin and norepinephrine in the brain. This action is beneficial in conditions characterized by excessive neurotransmitter activity.

Research Findings:

- Studies have shown that this compound induces cell death in MSH2-deficient cancer cells, suggesting a potential application in oncology .

- Computational modeling has identified the compound's ability to target specific pathways involved in cell survival, paving the way for novel cancer therapies .

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. These studies indicate low toxicity levels when administered within therapeutic ranges.

Findings:

Mécanisme D'action

L’acide résérpique chlorhydrate exerce ses effets en inhibant la captation de la noradrénaline dans les vésicules de stockage, ce qui entraîne l’épuisement des catécholamines et de la sérotonine des terminaisons axonales centrales et périphériques. Ce mécanisme est similaire à celui de la résérpine, qui perturbe la pompe ATP/Mg2+ responsable de la séquestration des neurotransmetteurs dans les vésicules de stockage . La réduction des catécholamines entraîne une diminution de la fréquence cardiaque, de la force de contraction cardiaque et de la résistance périphérique, contribuant à ses effets antihypertenseurs .

Composés similaires :

Yohimbine : Un autre alcaloïde présentant des caractéristiques structurelles similaires, mais des activités pharmacologiques différentes, principalement utilisé comme antagoniste des récepteurs alpha-2 adrénergiques.

Ajmaline : Un agent antiarythmique dérivé de la même famille de plantes, avec des effets électrophysiologiques distincts.

Unicité : L’acide résérpique chlorhydrate est unique en raison de ses propriétés de libération prolongée et de sa liaison spécifique à la lipase pancréatique, ce qui en fait un composé précieux à des fins thérapeutiques et de recherche .

Comparaison Avec Des Composés Similaires

Yohimbine: Another alkaloid with similar structural features but different pharmacological activities, primarily used as an alpha-2 adrenergic receptor antagonist.

Ajmaline: An antiarrhythmic agent derived from the same plant family, with distinct electrophysiological effects.

Uniqueness: Reserpinic acid hydrochloride is unique due to its sustained-release properties and its specific binding to pancreatic lipase, making it a valuable compound for both therapeutic and research purposes .

Activité Biologique

Reserpic acid hydrochloride, a compound derived from the alkaloid reserpine, exhibits a range of biological activities that have garnered attention in pharmacological research. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

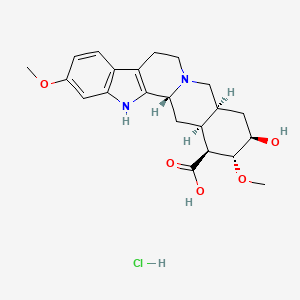

Chemical Structure and Properties

- Molecular Formula : C22H29ClN2O5

- Molecular Weight : 436.93 g/mol

- Chemical Structure : Reserpic acid is characterized by its complex structure, which includes methoxy groups and a carboxylic acid moiety. The presence of these functional groups contributes to its biological activity.

This compound is known to interact with various biological targets, leading to diverse pharmacological effects:

- Inhibition of Monoamine Transporters : Reserpic acid acts as an inhibitor of monoamine transporters, particularly affecting serotonin and norepinephrine levels in the central nervous system. This mechanism is crucial for its antidepressant and anxiolytic effects.

- Induction of Cell Death : Research indicates that reserpic acid can induce MSH2-dependent cell death pathways. It has been shown to trigger apoptosis in cancer cells by selectively binding to proteins involved in the apoptotic process without causing DNA damage .

- Antimicrobial Activity : Preliminary studies suggest that reserpic acid exhibits antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

Antidepressant Effects

This compound is linked to antidepressant effects due to its ability to modulate neurotransmitter levels. Studies have shown that it can enhance serotonin and norepinephrine availability in synaptic clefts, contributing to mood elevation and anxiety reduction.

Antitumor Activity

Research has highlighted the potential antitumor effects of reserpic acid. It has been observed to decrease cell viability in certain cancer cell lines, indicating its role as a chemotherapeutic agent. The mechanism involves the activation of apoptotic pathways and inhibition of tumor growth factors .

Antimicrobial Properties

While detailed studies are sparse, reserpic acid has shown potential antimicrobial activity against various bacterial strains. It may inhibit the growth of Gram-positive bacteria, although further research is needed to quantify this effect and understand the underlying mechanisms .

Case Studies and Research Findings

A selection of studies illustrates the biological activity of this compound:

- Study 1 : In vitro assays demonstrated that reserpic acid induced apoptosis in MSH2-proficient cells with an IC50 value of 61 μM, compared to 93 μM in deficient cells, suggesting a targeted mechanism for inducing cell death .

- Study 2 : Research indicated that reserpic acid could inhibit the uptake of serotonin by blocking its transporter, leading to increased extracellular serotonin levels. This effect was linked to enhanced mood stabilization in animal models .

- Study 3 : A preliminary investigation into the antimicrobial properties revealed that reserpic acid could inhibit the growth of Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5.ClH/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12;/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27);1H/t11-,15+,17-,18-,19+,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKKMNXYROCXRE-BCRILHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1910-70-9 | |

| Record name | Reserpic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESERPIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK1DUA2LXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.